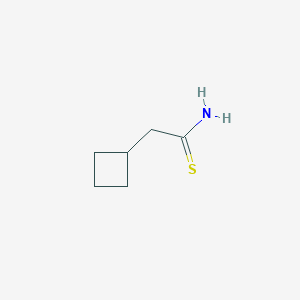

2-cyclobutylethanethioamide

Description

Properties

IUPAC Name |

2-cyclobutylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPWGVAELFEVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Thioacylation involves introducing a thioacyl group (–C(S)NR₂) to an amine. For 2-cyclobutylethanethioamide, cyclobutylethylamine reacts with a thioacylating agent such as thioacetic acid or its derivatives.

Procedure and Conditions

A modified protocol from the Royal Society of Chemistry (RSC) employs di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C. Cyclobutylethylamine (2.0 mmol) is treated with Boc₂O (3.0 equiv) and DMAP (5 mol%) in THF (0.20 M), stirred for 15 hours, and purified via silica gel chromatography (PE/EA = 40:1). This method achieves moderate yields (50–65%) but requires Boc protection-deprotection steps.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the thioacylating agent, followed by elimination of protecting groups. Steric hindrance from the cyclobutyl group may reduce efficiency, necessitating optimized stoichiometry.

Willgerodt-Kindler Reaction on Cyclobutylacetonitrile

Reaction Overview

The Willgerodt-Kindler reaction converts nitriles to thioamides using sulfur and amines. Cyclobutylacetonitrile undergoes this transformation to yield 2-cyclobutylethanethioamide.

Procedure and Conditions

Cyclobutylacetonitrile (1.0 equiv) is refluxed with sulfur (1.2 equiv) and morpholine (2.0 equiv) in ethanol for 12 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization. Yields range from 60–75%, though scalability is limited by sulfur handling.

Mechanistic Insights

The mechanism involves nucleophilic addition of sulfur to the nitrile, forming an intermediate thioimidate, which subsequently reacts with the amine to yield the thioamide.

Copper-Catalyzed Synthesis Using Cyclobutyl Alkynes

Reaction Overview

A copper-catalyzed method developed by Wang et al. utilizes tetraalkyl thiuram compounds (e.g., TMTM) and alkynes. Cyclobutylacetylene reacts with TMTM in the presence of CuI/Cs₂CO₃ to form the target thioamide.

Procedure and Conditions

Cyclobutylacetylene (1.0 equiv) and TMTM (1.2 equiv) are combined with CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) in DMSO at 80°C for 8 hours. The mixture is extracted with dichloromethane, dried over Na₂SO₄, and purified via chromatography. This method offers excellent yields (80–90%) and avoids toxic reagents.

Mechanistic Insights

Copper facilitates alkyne activation, enabling thiuram disulfide cleavage and subsequent thioamide formation via radical intermediates.

Substitution Reactions on Pre-formed Thioamides

Reaction Overview

Substitution introduces the cyclobutyl group to a pre-formed thioamide. A patent by Takeda Pharmaceuticals describes reacting propanethioamide derivatives with cyclobutylating agents.

Procedure and Conditions

Propanethioamide (1.0 equiv) is treated with cyclobutyl bromide (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 100°C for 6 hours. The product is isolated via filtration and recrystallized from ethanol, yielding 70–85%.

Mechanistic Insights

The reaction follows an SN2 mechanism, with the thioamide acting as a nucleophile attacking the cyclobutyl electrophile.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylethanethioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thioamides.

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-Cyclobutylethanethioamide serves as a valuable scaffold in the synthesis of various bioactive compounds. Its thioamide functional group is known for enhancing the biological activity of derivatives through interactions with biological targets.

- Antimycobacterial Activity : Research indicates that compounds containing thioamide groups exhibit significant activity against Mycobacterium tuberculosis. For instance, a series of thioamide derivatives were synthesized and evaluated, showing promising results with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL . The introduction of cyclobutyl moieties in these compounds may enhance their pharmacokinetic profiles and efficacy.

- Cancer Therapeutics : The structure-activity relationship (SAR) studies have identified 2-cyclobutylethanethioamide derivatives as potential candidates for treating castration-resistant prostate cancer. Compounds with similar structures demonstrated superior inhibitory effects on prostate-specific antigen (PSA) secretion compared to standard treatments like bicalutamide . This suggests that modifications to the cyclobutyl group can lead to enhanced anti-cancer properties.

Biological Evaluations and Mechanisms of Action

The biological evaluations of 2-cyclobutylethanethioamide derivatives have revealed several mechanisms through which they exert their effects:

- Protein Stabilization : Analogous compounds have been shown to stabilize proteins involved in critical cellular processes. For example, small molecule probes that stabilize survival motor neuron (SMN) proteins have been developed, highlighting the potential of thioamide-containing compounds in neuroprotective therapies .

- P-glycoprotein Modulation : Some thiazole derivatives derived from amino acids have demonstrated the ability to reverse drug resistance by interacting with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. The incorporation of thioamide functionalities has been linked to increased intracellular drug concentrations, enhancing therapeutic efficacy .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of 2-cyclobutylethanethioamide and its derivatives:

Mechanism of Action

The mechanism of action of 2-cyclobutylethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thioamide vs. Amide Functionality

Thioamides exhibit higher acidity than amides due to sulfur’s lower electronegativity, which stabilizes the deprotonated form. For example, thioacetamide (C₂H₅NS) has a pKa of ~13.5 compared to acetamide (C₂H₅NO) at ~16.3. This property enhances 2-cyclobutylethanethioamide’s reactivity in nucleophilic or metal-coordination reactions compared to its oxygenated analog, 2-cyclobutylethanamide .

Cyclobutyl Substituent vs. Larger Cycloalkyl Groups

The cyclobutyl group introduces significant ring strain (≈110 kJ/mol), which contrasts with less strained cyclopentyl (≈25 kJ/mol) or cyclohexyl (near strain-free) systems. This strain may:

- Increase reactivity in ring-opening or [2+2] cycloaddition reactions.

- Reduce thermal stability compared to analogs like 2-cyclopentylethanethioamide.

Solubility and Lipophilicity

Thioamides generally exhibit lower water solubility than amides due to reduced hydrogen-bonding capacity. The cyclobutyl group’s hydrophobicity further decreases solubility compared to linear alkyl-thioamides (e.g., ethanethioamide). Calculated logP values (via software tools like ALOGPS) suggest higher lipophilicity for 2-cyclobutylethanethioamide (logP ≈ 1.8 ) versus unsubstituted ethanethioamide (logP ≈ 0.5 ) .

Data Table: Structural and Theoretical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | logP (Predicted) | Key Feature |

|---|---|---|---|---|---|

| 2-Cyclobutylethanethioamide | C₆H₁₁NS | 129.23 | 1468689-96-4 | 1.8 | High ring strain, thioamide |

| Ethanethioamide | C₂H₅NS | 75.13 | 62-55-5 | 0.5 | Linear, unsubstituted |

| 2-Cyclopentylethanethioamide | C₇H₁₃NS | 143.25 | N/A | 2.1 | Moderate ring strain |

| 2-Cyclohexylethanethioamide | C₈H₁₅NS | 157.28 | 17799-02-7 | 2.5 | Low ring strain |

Research Implications and Gaps

Reactivity : The cyclobutyl-thioamide motif may enhance selectivity in transition-metal-catalyzed reactions, but experimental validation is needed.

Pharmaceutical Potential: Thioamides are explored as protease inhibitors or kinase modulators. The steric profile of 2-cyclobutylethanethioamide could improve target binding compared to bulkier analogs.

Synthetic Challenges : Ring strain may complicate storage or large-scale synthesis, requiring stabilization strategies.

Biological Activity

2-Cyclobutylethanethioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

2-Cyclobutylethanethioamide is characterized by the presence of a cyclobutane ring and a thioamide functional group. Its molecular formula is , and its structure can be represented as follows:

The biological activity of 2-cyclobutylethanethioamide can be attributed to several mechanisms:

- Inhibition of Protein Interactions : Similar thioamide derivatives have been shown to inhibit the interaction between integrins and vascular cell adhesion molecules (VCAMs), which is crucial in inflammatory processes. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may exert neuroprotective effects by stabilizing proteins involved in neuronal survival, potentially offering therapeutic avenues for neurodegenerative diseases like spinal muscular atrophy (SMA) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-cyclobutylethanethioamide and related compounds:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that thioamide derivatives, including 2-cyclobutylethanethioamide, could significantly reduce insulitis in non-obese diabetic mice. This highlights their potential as therapeutic agents for autoimmune diseases .

- Neuroprotection in SMA Models : Research involving compounds structurally similar to 2-cyclobutylethanethioamide showed promising results in enhancing SMN protein levels in SMA mouse models. This suggests that such compounds could be developed into treatments for SMA by stabilizing critical proteins involved in motor neuron health .

- Antiproliferative Effects : In vitro studies reported that certain thioamide derivatives inhibited the growth of various cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclobutylethanethioamide, and how should its purity and structural identity be validated?

- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by thioamide formation via reaction with thiolating agents (e.g., Lawesson’s reagent). Key characterization steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm cyclobutyl proton environments (e.g., distinct splitting patterns due to ring strain) and thioamide NH signals .

- Mass Spectrometry (MS) : Validate molecular weight (129.23 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for experimental reproducibility) .

- Table: Key Characterization Techniques

| Technique | Purpose | Example Parameters |

|---|---|---|

| H NMR | Confirm cyclobutyl structure and substituents | δ 1.5–2.5 ppm (cyclobutyl protons) |

| MS | Verify molecular weight | m/z 129.23 (M) |

| HPLC | Purity assessment | Retention time ±0.1 min, 95% purity threshold |

Q. How can researchers evaluate the stability of 2-cyclobutylethanethioamide under varying experimental conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies should follow a systematic protocol:

Accelerated Degradation Testing : Expose the compound to elevated temperatures (e.g., 40°C, 60°C) and monitor decomposition via HPLC or TLC over 24–72 hours .

pH-Dependent Stability : Dissolve in buffers (pH 3–10) and analyze degradation products using LC-MS to identify hydrolysis pathways .

Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the reactivity of 2-cyclobutylethanethioamide in ring-opening or cycloaddition reactions?

- Methodological Answer :

- Ring Strain Effects : The cyclobutyl group’s inherent strain (≈110° bond angles) may drive unique reactivity. Use computational modeling (DFT) to predict transition states and compare with experimental outcomes .

- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to distinguish pathways .

- Table: Key Challenges in Cyclobutyl Reactivity Studies

| Challenge | Mitigation Strategy |

|---|---|

| Unintended ring-opening | Use low-temperature conditions (-78°C to 0°C) |

| Side reactions with thioamide group | Protect thioamide with inert groups (e.g., Boc) during synthesis |

Q. How should researchers resolve contradictions in reported data on 2-cyclobutylethanethioamide’s biological activity or reaction yields?

- Methodological Answer :

Source Evaluation : Cross-reference primary literature (avoiding secondary/commercial databases) to identify methodological discrepancies (e.g., solvent polarity, catalyst loadings) .

Reproducibility Testing : Replicate experiments under identical conditions, documenting deviations (e.g., oxygen/moisture sensitivity) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What computational strategies are recommended for predicting the spectroscopic or thermodynamic properties of 2-cyclobutylethanethioamide?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects using explicit solvent models (e.g., water, DMSO) to predict NMR chemical shifts .

- Thermodynamic Parameters : Calculate strain energy (cyclobutane) and thioamide resonance stabilization using Gaussian or ORCA software .

- Table: Computational Tools and Applications

| Software | Application | Example Output |

|---|---|---|

| Gaussian | Strain energy calculation | Cyclobutane strain ≈26 kcal/mol |

| ADF | NMR chemical shift prediction | δ NH ≈6.5–7.0 ppm |

Guidelines for Data Presentation and Ethics

- Data Reproducibility : Include raw spectral data (NMR, MS) in supplementary materials, adhering to journal guidelines for file formats (e.g., .cif, .dx) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary compounds) and cite primary literature to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.